![molecular formula C21H22Cl2N2O2 B5374718 {2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5374718.png)
{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride
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Overview
Description
{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release in the brain.
Mechanism of Action
The mechanism of action of {2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride involves its binding to the histamine H3 receptor, which is predominantly expressed in the central nervous system. By blocking the H3 receptor, this compound inhibits the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological processes including cognition, attention, and sleep.
Biochemical and Physiological Effects:
{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride has been shown to have several biochemical and physiological effects. It has been found to improve cognitive function, attention, and memory in animal models. It has also been shown to increase wakefulness and reduce sleep in rodents. Additionally, it has been found to have potential therapeutic effects in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and ADHD.
Advantages and Limitations for Lab Experiments
One of the main advantages of using {2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride in lab experiments is its high potency and selectivity for the histamine H3 receptor. This makes it a valuable tool for studying the role of the H3 receptor in various physiological processes. However, one of the limitations of using this compound is its relatively short half-life, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on {2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride. One area of focus is the development of more potent and selective H3 receptor antagonists for use in clinical settings. Another area of research is the study of the role of the H3 receptor in various neurological disorders, and the potential therapeutic effects of H3 receptor antagonists in these conditions. Additionally, further research is needed to understand the long-term effects of H3 receptor antagonists on cognitive function and other physiological processes.
Synthesis Methods
The synthesis of {2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride involves a multi-step process that includes the coupling of 3-methoxybenzyl alcohol with 4-chlorobenzyl bromide, followed by the addition of pyridine-4-carbaldehyde and reduction with sodium borohydride. The final step involves the reaction with hydrochloric acid to yield the hydrochloride salt.
Scientific Research Applications
{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride is widely used in scientific research to study the histamine H3 receptor and its role in regulating neurotransmitter release in the brain. It has been used in studies related to memory, attention, and sleep, as well as in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and ADHD.
properties
IUPAC Name |
N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2.ClH/c1-25-20-4-2-3-18(14-24-13-16-9-11-23-12-10-16)21(20)26-15-17-5-7-19(22)8-6-17;/h2-12,24H,13-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZVFYDOUNRMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNCC3=CC=NC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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